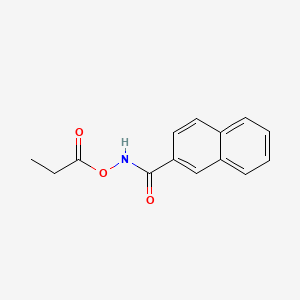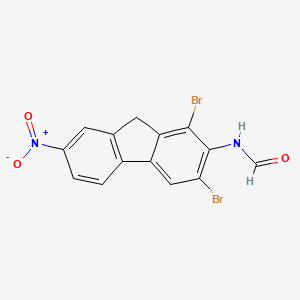
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-YL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- is a chemical compound with a molecular weight of 412.0325 daltons . It is a derivative of formamide, which is an amide derived from formic acid. This compound is characterized by the presence of bromine and nitro groups attached to a fluorenyl moiety, making it a unique and potentially useful compound in various scientific fields.
Vorbereitungsmethoden
The synthesis of Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- involves several steps. One common method includes the reaction of 1,3-dibromo-7-nitrofluorene with formamide under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Analyse Chemischer Reaktionen
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- involves its interaction with specific molecular targets. The nitro and bromine groups play a crucial role in its reactivity and ability to form complexes with other molecules. These interactions can lead to various biological effects, including inhibition of certain enzymes or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- can be compared with other similar compounds such as:
Formamide, N-(7-nitrofluoren-2-yl)-: Lacks the bromine atoms, which may result in different reactivity and applications.
Dimethylformamide (DMF): A simpler formamide derivative used widely as a solvent in organic synthesis.
The presence of bromine and nitro groups in Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- makes it unique and potentially more reactive compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
73728-57-1 |
|---|---|
Molekularformel |
C14H8Br2N2O3 |
Molekulargewicht |
412.03 g/mol |
IUPAC-Name |
N-(1,3-dibromo-7-nitro-9H-fluoren-2-yl)formamide |
InChI |
InChI=1S/C14H8Br2N2O3/c15-12-5-10-9-2-1-8(18(20)21)3-7(9)4-11(10)13(16)14(12)17-6-19/h1-3,5-6H,4H2,(H,17,19) |
InChI-Schlüssel |
NENSBIQXKBXLLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=CC(=C(C(=C31)Br)NC=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
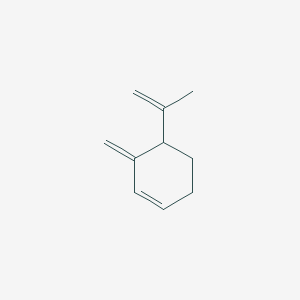
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
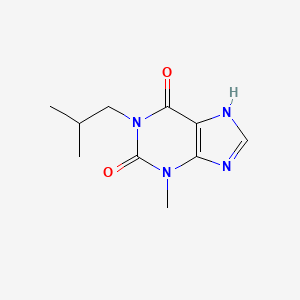
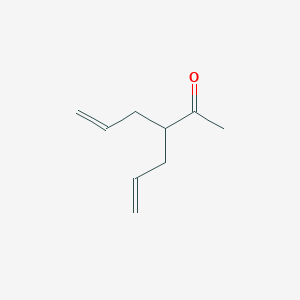

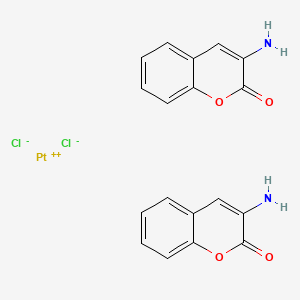
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
